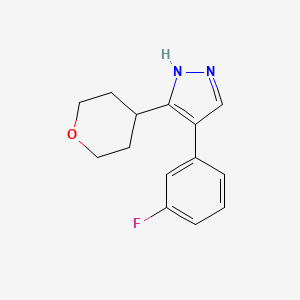
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as FO-Pyrazole and has been used in studies related to drug discovery, cancer research, and neuroscience.
Mecanismo De Acción
The mechanism of action of FO-Pyrazole is not fully understood, but it is believed to act through the inhibition of various cellular pathways. FO-Pyrazole has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell signaling and regulation. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
FO-Pyrazole has been found to have significant biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. Additionally, FO-Pyrazole has been found to have neuroprotective effects, reducing the toxicity of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FO-Pyrazole has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on FO-Pyrazole. One area of interest is the development of new cancer therapies based on the anticancer activity of FO-Pyrazole. Additionally, further studies are needed to fully understand the mechanism of action of FO-Pyrazole and its potential applications in the treatment of neurodegenerative diseases. Other future directions include the development of new synthesis methods for FO-Pyrazole and the optimization of its properties for use in various applications.
Conclusion:
FO-Pyrazole is a promising chemical compound with potential applications in various areas of scientific research. Its synthesis method has been optimized to produce high yields of FO-Pyrazole with good purity. FO-Pyrazole has been extensively studied for its potential applications in drug discovery, cancer research, and neuroscience. While the mechanism of action of FO-Pyrazole is not fully understood, it has been found to have significant biochemical and physiological effects on cells. Further research is needed to fully understand the potential applications of FO-Pyrazole and to develop new synthesis methods and optimize its properties for use in various applications.
Métodos De Síntesis
The synthesis of FO-Pyrazole involves the reaction between 3-fluorobenzaldehyde and 4-hydroxy-2-oxanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to FO-Pyrazole. This synthesis method has been optimized to produce high yields of FO-Pyrazole with good purity.
Aplicaciones Científicas De Investigación
FO-Pyrazole has been extensively studied for its potential applications in drug discovery. It has been shown to have significant anticancer activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, FO-Pyrazole has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have also shown that FO-Pyrazole can act as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-12-3-1-2-11(8-12)13-9-16-17-14(13)10-4-6-18-7-5-10/h1-3,8-10H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALUDYJIUVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


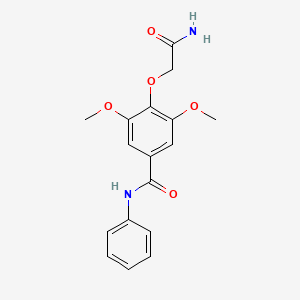
![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)

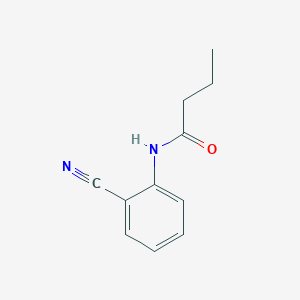
![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)
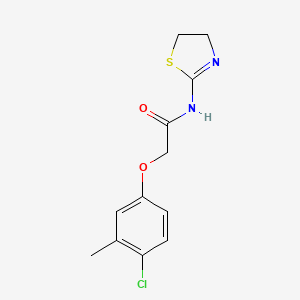
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)

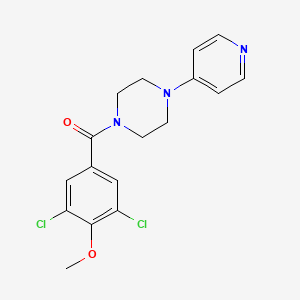
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]phthalazin-1-amine](/img/structure/B7644636.png)
![2-(2-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644644.png)
![N-[2-oxo-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644648.png)